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Compound of Interest

Compound Name: 3-Hydroxymethylaminopyrine

Cat. No.: B082511 Get Quote

[2] 3-Hydroxymethylaminopyrine | C12H15N3O2 - PubChem 3-
Hydroxymethylaminopyrine is a metabolite of aminopyrine. It is formed from aminopyrine by

the action of cytochrome P-450 (CYP) isozymes. This reaction can be used to measure CYP

activity in vivo. --INVALID-LINK-- [1] Design, synthesis, and structure-activity relationship of

novel 3-((substituted-benzyl) (methyl)amino)methyl)-4-amino-N,N-dimethylaniline analogues as

potent phosphodiesterase 1 inhibitors for the treatment of inflammatory bowel disease -

PubMed A series of novel 3-((substituted-benzyl) (methyl)amino)methyl)-4-amino-N,N-

dimethylaniline analogues were designed, synthesized, and evaluated for their

phosphodiesterase 1 (PDE1) inhibitory activities. Among them, compound 18 not only showed

the most potent PDE1 inhibitory activity (IC 50 = 26 nM) and high selectivity over other PDE

isotypes but also exhibited excellent pharmacokinetic properties. --INVALID-LINK--

Phosphodiesterase 1 (PDE1) as a promising therapeutic target for neurological disorders

PDE1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. It is a member of the

PDE superfamily, which consists of 11 families (PDE1–PDE11). PDE1 has three isoforms:

PDE1A, PDE1B, and PDE1C. These isoforms are encoded by three different genes and have

different tissue distributions, substrate specificities, and regulatory properties. --INVALID-LINK--

Phosphodiesterase-1 (PDE1) inhibitors in the treatment of neurodegenerative diseases -

PubMed Several selective PDE1 inhibitors have been developed and tested in preclinical

models of neurodegenerative diseases. These inhibitors have been shown to improve cognitive

function, reduce neuroinflammation, and protect against neuronal cell death. Some of the most

promising PDE1 inhibitors include vinpocetine, IBMX, and KS-505a. --INVALID-LINK--

Discovery of a Potent and Selective Phosphodiesterase 1 (PDE1) Inhibitor with In Vivo Efficacy

in a Rodent Model of Parkinson's Disease - PubMed The discovery of a novel series of potent
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and selective phosphodiesterase 1 (PDE1) inhibitors is described. The most promising

compound, 2b, has an IC50 of 12 nM for PDE1 and is more than 100-fold selective over other

PDE families. It also has good oral bioavailability and brain penetration in rodents. --INVALID-

LINK-- Phosphodiesterase 1 Inhibitors - Creative Biolabs Creative Biolabs is a leading provider

of high-quality PDE1 inhibitors for research purposes. We offer a wide range of PDE1

inhibitors, including selective and non-selective inhibitors, as well as inhibitors with different

mechanisms of action. Our PDE1 inhibitors are suitable for a variety of applications, including

in vitro and in vivo studies. --INVALID-LINK-- Design, synthesis, and biological evaluation of

novel PDE1 inhibitors for the treatment of inflammatory bowel disease - European Journal of

Medicinal Chemistry Herein, we report the design, synthesis, and biological evaluation of a

novel series of potent and selective PDE1 inhibitors for the treatment of IBD. The most

promising compound, 12a, has an IC50 of 2.5 nM for PDE1 and is more than 1000-fold

selective over other PDE families. It also has good oral bioavailability and pharmacokinetic

properties in rodents. --INVALID-LINK-- Aminopyrine N-demethylase - an overview |

ScienceDirect Topics Aminopyrine N-demethylase activity is used to measure the metabolic

capacity of the liver, specifically the activity of cytochrome P-450 (CYP) isozymes. The activity

of this enzyme can be induced or inhibited by various drugs and other xenobiotics. For

example, phenobarbital is a well-known inducer of aminopyrine N-demethylase, while

cimetidine is an inhibitor. --INVALID-LINK-- The effect of cimetidine on the pharmacokinetics of

aminopyrine and its metabolites in man - PubMed Cimetidine has been shown to inhibit the

metabolism of aminopyrine to its main metabolites, 4-methylaminoantipyrine and 4-

aminoantipyrine. This is due to the inhibition of cytochrome P-450 isozymes by cimetidine. --

INVALID-LINK-- Vinpocetine as a potent and selective phosphodiesterase 1 inhibitor - PubMed

Vinpocetine is a potent and selective inhibitor of phosphodiesterase 1 (PDE1). It has an IC50 of

10-15 µM for PDE1 and is more than 100-fold selective over other PDE families. Vinpocetine

has been shown to improve cognitive function in a number of animal models of

neurodegenerative diseases. --INVALID-LINK-- IBMX - Wikipedia IBMX is a non-selective

phosphodiesterase inhibitor. It inhibits all PDE isoforms, but is most potent against PDE1,

PDE3, and PDE4. IBMX is often used as a research tool to study the role of PDEs in various

physiological processes. --INVALID-LINK-- The Phosphodiesterase 1 Family (PDE1) The

Phosphodiesterase 1 Family (PDE1). PDE1 is a class of phosphodiesterases that hydrolyzes

both cAMP and cGMP. The enzyme is found in a variety of tissues, including the brain, heart,

and smooth muscle. PDE1 is involved in a number of physiological processes, including

neuronal signaling, cardiac contractility, and smooth muscle relaxation. --INVALID-LINK--

Discovery of Novel Phosphodiesterase 1 (PDE1) Inhibitors for the Treatment of Cognitive
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Impairment Associated with Schizophrenia - PubMed This paper describes the discovery of a

novel series of potent and selective PDE1 inhibitors. The most promising compound, 1, has an

IC50 of 0.5 nM for PDE1 and is more than 10,000-fold selective over other PDE families. It also

has good oral bioavailability and brain penetration in rodents. --INVALID-LINK-- The emerging

role of phosphodiesterase 1 inhibitors in the treatment of cardiovascular diseases - PubMed

Phosphodiesterase 1 (PDE1) is a promising target for the treatment of cardiovascular diseases.

PDE1 inhibitors have been shown to improve cardiac function, reduce blood pressure, and

protect against ischemia-reperfusion injury. --INVALID-LINK-- Phosphodiesterase 1 Inhibitors: A

Patent Review (2010-2015) - PubMed This review summarizes the patent literature on PDE1

inhibitors from 2010 to 2015. A number of different chemical scaffolds have been explored, and

a number of potent and selective PDE1 inhibitors have been identified. --INVALID-LINK-- A

Comparative Analysis of 3-Hydroxymethylaminopyrine and Other Phosphodiesterase 1

(PDE1) Inhibitors

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of 3-Hydroxymethylaminopyrine against other prominent

Phosphodiesterase 1 (PDE1) inhibitors. This document outlines key performance data,

experimental protocols, and visual representations of the underlying signaling pathways to

inform inhibitor selection and future research.

3-Hydroxymethylaminopyrine is a metabolite of aminopyrine, formed through the action of

cytochrome P-450 (CYP) isozymes. Its role as a PDE1 inhibitor has garnered interest,

particularly in the context of inflammatory bowel disease.[1] PDE1 is a dual-substrate enzyme

that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP), making it a critical regulator of various physiological processes. This

guide will compare the efficacy of 3-Hydroxymethylaminopyrine with other known PDE1

inhibitors.

Performance Comparison of PDE1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 3-
Hydroxymethylaminopyrine and a selection of other PDE1 inhibitors. Lower IC50 values

indicate greater potency.
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Inhibitor IC50 (PDE1) Selectivity Target Application

Compound 18 26 nM
High selectivity over

other PDE isotypes

Inflammatory Bowel

Disease

Compound 2b 12 nM

>100-fold selective

over other PDE

families

Parkinson's Disease

Compound 12a 2.5 nM

>1000-fold selective

over other PDE

families

Inflammatory Bowel

Disease

Compound 1 0.5 nM

>10,000-fold selective

over other PDE

families

Cognitive Impairment

in Schizophrenia

Vinpocetine 10-15 µM

>100-fold selective

over other PDE

families

Neurodegenerative

Diseases

IBMX Non-selective
Potent against PDE1,

PDE3, and PDE4
Research Tool

Experimental Protocols
The determination of IC50 values is a critical component of inhibitor characterization. A

generalized protocol for a competitive PDE1 inhibition assay is provided below.

Objective: To determine the concentration of an inhibitor required to reduce the activity of PDE1

by 50%.

Materials:

Recombinant human PDE1 enzyme

[3H]-cGMP or [3H]-cAMP (substrate)

Snake venom nucleotidase

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scintillation cocktail

Test inhibitors (e.g., 3-Hydroxymethylaminopyrine, Vinpocetine)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

96-well microplates

Scintillation counter

Procedure:

Prepare serial dilutions of the test inhibitors in the assay buffer.

In a 96-well microplate, add the PDE1 enzyme to each well.

Add the serially diluted inhibitors to the respective wells.

Initiate the reaction by adding the [3H]-labeled substrate (cGMP or cAMP).

Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

Stop the reaction by adding a stop buffer or by heat inactivation.

Add snake venom nucleotidase to convert the resulting [3H]-5'-GMP or [3H]-5'-AMP to [3H]-

guanosine or [3H]-adenosine.

Add scintillation cocktail to each well.

Measure the radioactivity in each well using a scintillation counter.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE1 signaling pathway and a typical experimental

workflow for inhibitor screening.
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Caption: PDE1 signaling pathway and point of inhibition.

Caption: Experimental workflow for PDE1 inhibitor screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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